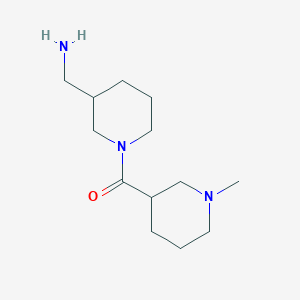
(3-(Aminomethyl)piperidin-1-yl)(1-methylpiperidin-3-yl)methanone
Übersicht
Beschreibung
(3-(Aminomethyl)piperidin-1-yl)(1-methylpiperidin-3-yl)methanone is a useful research compound. Its molecular formula is C13H25N3O and its molecular weight is 239.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with various proteins and receptors, such as tryptase beta-2 and Serine/threonine-protein kinase Chk1 . These proteins play crucial roles in various biological processes, including inflammation and cell cycle regulation, respectively.
Pharmacokinetics
The incorporation of certain functional groups, such as fluorine, has been found to significantly reduce the pka of similar compounds, which can have a beneficial influence on oral absorption .
Biologische Aktivität
The compound (3-(Aminomethyl)piperidin-1-yl)(1-methylpiperidin-3-yl)methanone is a derivative of piperidine with potential pharmacological applications. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety.
Chemical Structure and Properties
The structure of the compound consists of two piperidine rings with an aminomethyl substituent and a ketone functional group. This configuration may influence its interaction with biological targets.
Research indicates that compounds with similar piperidine structures often interact with various neurotransmitter receptors, including dopamine and serotonin receptors. The specific mechanism of action for this compound remains to be fully elucidated, but it may involve modulation of these pathways.
In Vitro Studies
- Neurotransmitter Receptor Binding : Preliminary studies suggest that the compound may exhibit binding affinity to dopamine D2 receptors, which are implicated in mood regulation and neuropsychiatric disorders. This could position it as a candidate for treating conditions such as schizophrenia or depression.
- Enzyme Inhibition : The compound has been evaluated for its potential to inhibit enzymes involved in neurotransmitter metabolism, which could enhance its pharmacological effects. For instance, similar compounds have shown inhibitory activity against fatty acid amide hydrolase (FAAH), leading to increased levels of endocannabinoids .
In Vivo Studies
- Animal Models : In animal models, compounds with structural similarities have demonstrated effects on locomotor activity and anxiety-like behaviors, suggesting potential anxiolytic or stimulant properties. Further studies are needed to confirm these effects specifically for this compound.
- Toxicology : Safety assessments are critical. Toxicological studies indicate that while some piperidine derivatives exhibit low toxicity, comprehensive evaluations are necessary to establish the safety profile of this specific compound.
Case Studies
Several case studies have explored the biological effects of piperidine derivatives:
- Study 1 : A study on a piperidine analog showed significant reductions in anxiety-like behavior in rodents when administered at specific dosages, indicating a potential therapeutic effect on anxiety disorders.
- Study 2 : Another investigation highlighted the ability of certain piperidine-based compounds to modulate dopamine receptor activity, suggesting implications for treating addiction and mood disorders.
Data Table: Summary of Biological Activities
Eigenschaften
IUPAC Name |
[3-(aminomethyl)piperidin-1-yl]-(1-methylpiperidin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O/c1-15-6-3-5-12(10-15)13(17)16-7-2-4-11(8-14)9-16/h11-12H,2-10,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHWLXKIAYOOHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)C(=O)N2CCCC(C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















